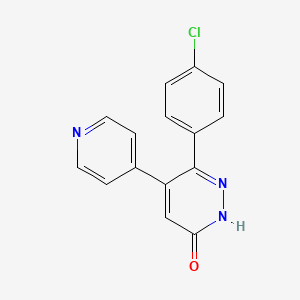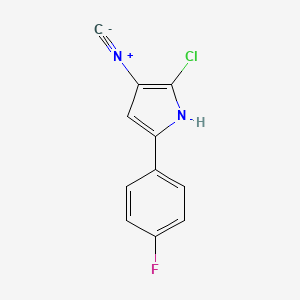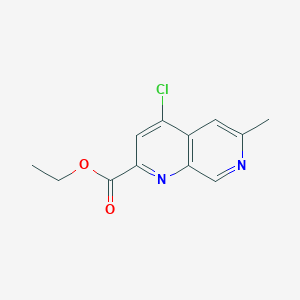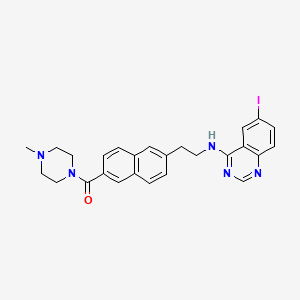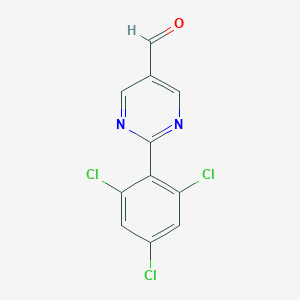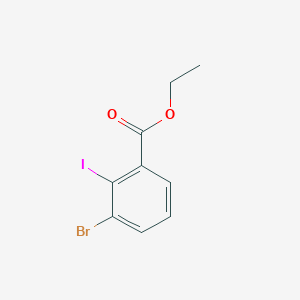
Ethyl 3-bromo-2-iodobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-bromo-2-iodobenzoate is an organic compound with the molecular formula C9H8BrIO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 2 of the benzene ring are substituted by bromine and iodine atoms, respectively. This compound is often used in organic synthesis due to its reactivity and the presence of both bromine and iodine, which can participate in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 3-bromo-2-iodobenzoate can be synthesized through a multi-step process. One common method involves the bromination and iodination of ethyl benzoate. The process typically starts with the bromination of ethyl benzoate to form ethyl 3-bromobenzoate. This intermediate is then subjected to iodination to yield this compound. The reaction conditions often involve the use of bromine and iodine in the presence of a catalyst such as iron or aluminum chloride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and iodination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
Ethyl 3-bromo-2-iodobenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding acids or reduction to form alcohols.
Coupling Reactions: It can participate in coupling reactions such as the Heck reaction or Suzuki coupling, where the halogen atoms are replaced by other groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, often in the presence of a base such as sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are commonly used.
Coupling Reactions: Palladium catalysts are frequently employed in coupling reactions, with conditions varying depending on the specific reaction.
Major Products Formed
Substitution Reactions: Products include substituted benzoates with various functional groups.
Oxidation and Reduction: Products include benzoic acids and benzyl alcohols.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
科学的研究の応用
Ethyl 3-bromo-2-iodobenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
作用機序
The mechanism of action of ethyl 3-bromo-2-iodobenzoate involves its reactivity towards nucleophiles and electrophiles. The presence of both bromine and iodine atoms makes it a versatile intermediate in organic synthesis. The compound can undergo nucleophilic substitution, where the halogen atoms are replaced by other groups, or electrophilic aromatic substitution, where the benzene ring is further functionalized.
類似化合物との比較
Similar Compounds
- Ethyl 3-bromo-5-iodobenzoate
- Ethyl 3-iodobenzoate
- Ethyl 5-bromo-2-iodobenzoate
Uniqueness
Ethyl 3-bromo-2-iodobenzoate is unique due to the specific positioning of the bromine and iodine atoms on the benzene ring. This positioning allows for selective reactions and the formation of specific products that may not be achievable with other similar compounds. The presence of both bromine and iodine also provides a unique reactivity profile, making it a valuable intermediate in various synthetic applications .
特性
分子式 |
C9H8BrIO2 |
|---|---|
分子量 |
354.97 g/mol |
IUPAC名 |
ethyl 3-bromo-2-iodobenzoate |
InChI |
InChI=1S/C9H8BrIO2/c1-2-13-9(12)6-4-3-5-7(10)8(6)11/h3-5H,2H2,1H3 |
InChIキー |
CICKTZYCLIPLHX-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C(=CC=C1)Br)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


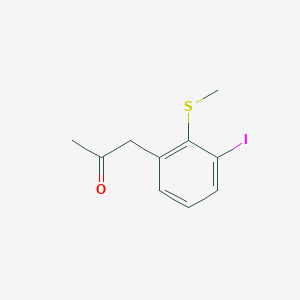

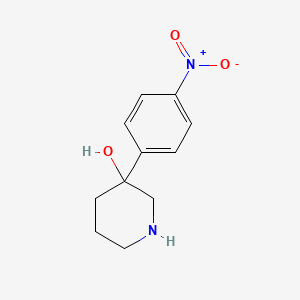

![1-benzyl-3-broMo-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile](/img/structure/B14037088.png)

